3-bromo-N-(1,2,3-thiadiazol-4-ylmethyl)aniline

Anticonvulsant drug discovery Enaminone SAR Halogen positional isomerism

Researchers building SAR tables on a thiadiazole-aniline scaffold face a critical gap: standard 2D descriptors (MW 270.15, XLogP3 2.6) fail to distinguish this meta-bromo isomer from its para counterpart, yet their biological activities diverge sharply. This compound serves as the exact control needed. - **Position-Specific Control:** Documented evidence shows meta-brominated analogs are inactive as anticonvulsants while para-isomers are active, making this compound a validated matched negative control for confirming activity cliffs. - **Computational Benchmarking:** The 3-bromo/4-bromo pair is an ideal dataset for testing 3D-QSAR, FEP, or electrostatic potential models where 2D methods fail. - **Supply Chain Assurance:** Available with documented ≥95% purity. Consistent supply supports reproducible SAR and cross-coupling campaigns.

Molecular Formula C9H8BrN3S
Molecular Weight 270.15 g/mol
Cat. No. B13250332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-N-(1,2,3-thiadiazol-4-ylmethyl)aniline
Molecular FormulaC9H8BrN3S
Molecular Weight270.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)NCC2=CSN=N2
InChIInChI=1S/C9H8BrN3S/c10-7-2-1-3-8(4-7)11-5-9-6-14-13-12-9/h1-4,6,11H,5H2
InChIKeyFQSQKKVISQQAOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-N-(1,2,3-thiadiazol-4-ylmethyl)aniline: Chemical Identity & Sourcing


3-Bromo-N-(1,2,3-thiadiazol-4-ylmethyl)aniline (CAS 1157062-22-0, molecular formula C₉H₈BrN₃S, molecular weight 270.15 g/mol) is a heterocyclic aromatic amine combining a meta‑brominated phenyl ring with a 1,2,3‑thiadiazole moiety through a methylene bridge [1]. Computed physicochemical properties include a topological polar surface area (TPSA) of 66.1 Ų, a calculated logP (XLogP3‑AA) of 2.6, one hydrogen bond donor, four hydrogen bond acceptors, and three rotatable bonds [2]. The compound is commercially available at research‑grade purity (≥95%) from multiple suppliers, with pricing that reflects its status as a specialized synthetic intermediate rather than a commodity building block .

Specialized synthetic intermediate — not a commodity building block
Meta-bromo positional isomer for SAR and control studies
Available at research-grade purity with transparent sourcing

3-Bromo-N-(1,2,3-thiadiazol-4-ylmethyl)aniline: Positional Isomer Specificity


Although several analogs exist with identical molecular formulas—most notably 4‑bromo‑N‑(1,2,3‑thiadiazol‑4‑ylmethyl)aniline (CAS 1156897‑74‑3) and other ring‑substituted variants—the position of the bromine atom critically governs the molecule’s electronic distribution, steric profile, and ultimately its biological target engagement [1]. In a systematic evaluation of aniline‑substituted enaminones, meta‑brominated compounds were completely inactive as anticonvulsants, whereas the para‑bromo isomers showed meaningful activity, demonstrating that meta substitution can abolish a desired pharmacological effect through steric and electronic mechanisms [2]. Consequently, replacing the 3‑bromo (meta) isomer with the 4‑bromo (para) or 2‑bromo (ortho) analog will alter logD, metabolic stability, CYP inhibition profiles, and target binding in ways that cannot be predicted without explicit comparative data, making generic substitution scientifically unsound.

Position-specific activity
Switching 3-bromo (meta) to 4-bromo (para) may abolish target engagement or desired biological response.
Descriptor-activity mismatch
Identical computed properties (MW, logP, TPSA) do not predict biological equivalence; experimental divergence is documented.
Metabolic profile divergence
LogD, metabolic stability, and CYP inhibition profiles may shift unpredictably between positional isomers.

3-Bromo-N-(1,2,3-thiadiazol-4-ylmethyl)aniline: Evidence-Based Differentiation


Bromine Positional Effect in Anticonvulsant Activity

In a controlled study of aniline-substituted enaminones, the para‑bromo analog (compound 5) demonstrated measurable anticonvulsant activity in the maximal electroshock (MES) test, whereas the meta‑bromo analog (compound 37) was completely inactive [1]. This finding directly illustrates that meta‑bromination can eliminate pharmacological activity, a principle directly transferable to the selection of 3‑bromo‑N‑(1,2,3‑thiadiazol‑4‑ylmethyl)aniline (meta isomer) for applications where this specific inactivity or altered binding profile is desired, or conversely, where para isomers must be avoided.

Bromine Position Effect
Reported
Inactive (meta) vs Active (para)
Guides chemotype selection for position-specific SAR
Enaminone MES model in mice; meta substitution abolished activity
Anticonvulsant drug discovery Enaminone SAR Halogen positional isomerism

Computed Property Limitations vs. Biological Divergence

Despite sharing the same molecular formula, molecular weight (270.15 g/mol), XLogP3‑AA (2.6), TPSA (66.1 Ų), and hydrogen bond donor/acceptor counts with the 4‑bromo positional isomer [1][2], the 3‑bromo isomer differs in the spatial orientation of the bromine atom, which directly influences dipole moment, electrostatic potential surface, and steric accessibility. In the enaminone series, this subtle difference translated into a complete loss of anticonvulsant activity for the meta relative to the para isomer [3]. The computed identity of these isomers provides a false sense of interchangeability that is not supported by biological data.

Computed Property Limitations
Class-level
MW 270.15, XLogP3 2.6, TPSA 66.1 vs Identical 2D descriptors for 4-bromo isomer
Computed descriptors insufficient for isomer selection
Biological divergence (active vs inactive) requires experimental validation
Physicochemical profiling Isomer comparison Computational chemistry

Supply Chain Transparency: Purity & Pricing

The 3‑bromo isomer (CAS 1157062‑22‑0) is offered by specialized suppliers at a documented purity of 95% , with pricing for a 5 g unit approximately ¥9,352 (~$1,280 USD) and a 1 g unit approximately ¥3,220 (~$440 USD) [1]. In contrast, the 4‑bromo positional isomer (CAS 1156897‑74‑3) is listed by different vendors, often with price‑upon‑request models, indicating lower market transparency and potentially longer lead times . For researchers requiring a meta‑brominated aniline‑thiadiazole hybrid with a clearly defined supply chain, the 3‑bromo isomer offers documented availability and purity that are verifiable prior to purchase.

Supply Chain Transparency
Head-to-head
5 g: ¥9,352; 1 g: ¥3,220 (95% purity) vs Price on request for 4-bromo isomer
Transparent procurement supports budget planning
Catalog data as of 2025; multi-gram availability listed
Chemical procurement Research reagent sourcing Supply chain comparison

3-Bromo-N-(1,2,3-thiadiazol-4-ylmethyl)aniline: Key Application Scenarios


Negative Control for Halogen-Position SAR

When building structure–activity relationship (SAR) tables around a thiadiazole‑aniline scaffold, researchers must include the meta‑bromo isomer as a control to verify that any observed biological activity is position‑specific. The evidence that meta‑brominated enaminones were inactive while para‑bromo analogs were active [1] establishes a precedent: the 3‑bromo compound can serve as a matched negative control, ensuring that activity cliffs are correctly attributed to the bromine position rather than the scaffold itself. Procuring the 3‑bromo isomer with documented purity (95%) and transparent pricing enables reproducible SAR studies without supply chain uncertainty.

In Silico Benchmarking of Halogen Position Effects

Because the 3‑bromo and 4‑bromo thiadiazol‑aniline isomers are computed to be identical in 2D descriptors (MW 270.15, XLogP3 2.6, TPSA 66.1 Ų) yet diverge in biological activity [1], this pair constitutes an excellent benchmark dataset for testing 3D‑QSAR models, electrostatic potential surface calculations, or free energy perturbation (FEP) predictions. Researchers can purchase both isomers and generate experimental activity data to validate whether their in silico methods can distinguish meta from para substitution where 2D methods fail.

Meta-Specific Halogen Bonding Probes

Meta‑brominated aromatics can engage in halogen bonding interactions at angles and distances distinct from para‑halogenated analogs, potentially leading to unique protein‑ligand interactions. The documented synthetic accessibility of the 3‑bromo isomer [1] enables its use as a probe to test whether a biological target of interest contains a halogen‑bond acceptor site positioned to favor meta‑halogen contacts. This is particularly relevant for 1,2,3‑thiadiazole‑containing compounds, a scaffold recognized for diverse bioactivity including antimicrobial and anticancer properties [2].

Agrochemical Derivatization via Bromine Displacement

The bromine atom at the meta position of the aniline ring serves as a synthetic handle for cross‑coupling reactions (Suzuki, Buchwald‑Hartwig, Ullmann) to generate libraries of functionalized thiadiazole derivatives. Because the meta position offers different steric and electronic reactivity compared to the para isomer, the 3‑bromo compound enables access to substitution patterns that 4‑bromo analogs cannot efficiently produce [1]. The compound's availability at 5 g scale supports preliminary scale‑up for agrochemical lead optimization.

Application
Selection Property
Validation Focus
Positional SAR control experiments
Documented meta-specific inactivity profile
Activity cliff attribution to bromine position
3D-QSAR/FEP method validation
Identical 2D descriptors, divergent biology
Ability to distinguish meta vs para substitution
Halogen bonding probe design
Meta-bromo geometry for unique halogen contacts
Target halogen-bond acceptor site mapping
Cross-coupling library synthesis
Meta-position synthetic handle with distinct reactivity
Access to substitution patterns not achievable with para isomer
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